molecular formula C26H27N3O5 B2794941 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-43-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No. B2794941
CAS RN: 941977-43-1
M. Wt: 461.518
InChI Key: XUPPELZYHLPPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide” is a complex organic compound. It is related to a class of compounds known as phenanthroimidazoles . These compounds are often used in the construction of blue-emissive target molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of fused polycyclic aryl fragments . A desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols, was developed . The process involves several steps, including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The process involves several steps, including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride . The compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set . The lower band gap in DBTFP-1 demonstrated the inevitable intramolecular charge transfer .

Scientific Research Applications

Synthesis and Application in OLEDs

The molecule part of the broader family of dihydrobenzodioxin derivatives demonstrates notable applications in organic light-emitting diodes (OLEDs). The synthesis of twisted dihydrobenzodioxin phenanthroimidazole derivatives, including structures closely related to the queried compound, showcases their utility in non-doped blue organic light-emitting devices. These compounds, through the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process, exhibit blue emission with high luminance and efficiency, underlining their potential in OLED technology (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Photophysical Properties

The photophysical properties of dihydroquinazolinone derivatives, akin to the compound , have been explored. These studies reveal significant changes in photophysical behavior based on solvent polarity, demonstrating the highly polar character of the excited state. Such findings indicate the compound's utility in photophysical applications, suggesting potential use in fluorescence-based sensors and imaging (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).

Anticancer Activity

Derivatives of morpholino and naphthalene, similar to the compound of interest, have demonstrated anticancer activities. Synthesis and structure elucidation of benzoxazine compounds with potent activity against PI3K and DNA-PK reveal the potential for anticancer applications. Notably, compounds within this family showed strong anti-proliferative activity against renal cancer cells, suggesting avenues for further investigation in cancer therapeutics (Morrison et al., 2016).

Gel Formation and Solvation Effects

The compound's structural analogs have demonstrated unique behaviors in solvation and gel formation. Studies show that specific imide derivatives exhibit gel-forming properties in mixed solvents, such as water in DMSO. These properties depend on the reaction conditions and solvent used, illustrating the compound's potential in materials science, particularly in the development of novel gel materials (Singh & Baruah, 2008).

Molecular Interaction and Drug Design

Research on the antagonist activity of closely related compounds against CB1 cannabinoid receptors provides insights into the molecular interactions and drug design potential. The detailed conformational and comparative molecular field analysis (CoMFA) of such compounds helps in understanding the steric and electrostatic interactions essential for receptor binding, paving the way for the design of new therapeutic agents (Shim et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds involves the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .

Future Directions

Future research could focus on improving the synthesis process, studying the compound’s potential applications, and further investigating its physical and chemical properties. The development of more efficient and selective synthesis methods could also be a valuable area of study .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c30-25(26(31)28-19-8-9-23-24(16-19)34-15-14-33-23)27-17-22(29-10-12-32-13-11-29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22H,10-15,17H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPPELZYHLPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.